molecular formula C7H2ClF2NO3 B12842475 4,5-Difluoro-2-nitrobenzoyl chloride CAS No. 129951-46-8

4,5-Difluoro-2-nitrobenzoyl chloride

Cat. No.: B12842475
CAS No.: 129951-46-8
M. Wt: 221.54 g/mol
InChI Key: XMDTVBHFULRTBH-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and a nitro group at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,5-Difluoro-2-nitrobenzoyl chloride typically involves the nitration of 4,5-difluorobenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoyl Derivatives: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction of the nitro group.

    Oxidized Products: Formed from oxidation reactions.

Scientific Research Applications

4,5-Difluoro-2-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group can participate in electron transfer processes, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2-nitrobenzoyl chloride is unique due to its combination of fluorine and nitro substituents, which impart distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .

Properties

CAS No.

129951-46-8

Molecular Formula

C7H2ClF2NO3

Molecular Weight

221.54 g/mol

IUPAC Name

4,5-difluoro-2-nitrobenzoyl chloride

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-4(9)5(10)2-6(3)11(13)14/h1-2H

InChI Key

XMDTVBHFULRTBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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